Cas no 199469-90-4 (2-3-nitro-5-(trifluoromethyl)phenylacetic acid)

2-3-Nitro-5-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic compound featuring both nitro and trifluoromethyl functional groups, which impart unique electronic and steric properties. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group offers reactivity for further functionalization. Its high purity and well-defined chemical characteristics ensure consistent performance in coupling reactions, nucleophilic substitutions, and other transformations. This compound is particularly useful in the development of bioactive molecules, where precise structural modifications are critical for optimizing activity and selectivity.
2-3-nitro-5-(trifluoromethyl)phenylacetic acid structure
199469-90-4 structure
Product name:2-3-nitro-5-(trifluoromethyl)phenylacetic acid
CAS No:199469-90-4
MF:C9H6F3NO4
MW:249.143453121185
MDL:MFCD13194461
CID:2840126
PubChem ID:22285838

2-3-nitro-5-(trifluoromethyl)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-NITRO-5-(TRIFLUOROMETHYL)PHENYLACETIC ACID
    • AB70453
    • 2-3-nitro-5-(trifluoromethyl)phenylacetic acid
    • MDL: MFCD13194461
    • Inchi: 1S/C9H6F3NO4/c10-9(11,12)6-1-5(3-8(14)15)2-7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15)
    • InChI Key: AAEGSGFTVMVOGJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=CC(CC(=O)O)=C1)[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Topological Polar Surface Area: 83.1
  • XLogP3: 2.1

2-3-nitro-5-(trifluoromethyl)phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1937932-0.05g
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid
199469-90-4
0.05g
$707.0 2023-09-17
Enamine
EN300-1937932-0.5g
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid
199469-90-4
0.5g
$809.0 2023-09-17
Enamine
EN300-1937932-10.0g
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid
199469-90-4
10g
$3500.0 2023-06-02
Enamine
EN300-1937932-1.0g
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid
199469-90-4
1g
$813.0 2023-06-02
Enamine
EN300-1937932-10g
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid
199469-90-4
10g
$3622.0 2023-09-17
eNovation Chemicals LLC
D555724-1g
2-(3-(Trifluoromethyl)-5-nitrophenyl)acetic acid
199469-90-4 95%
1g
$790 2025-03-01
eNovation Chemicals LLC
D555724-1g
2-(3-(Trifluoromethyl)-5-nitrophenyl)acetic acid
199469-90-4 95%
1g
$790 2024-06-05
Enamine
EN300-1937932-0.25g
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid
199469-90-4
0.25g
$774.0 2023-09-17
Enamine
EN300-1937932-5.0g
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid
199469-90-4
5g
$2360.0 2023-06-02
Enamine
EN300-1937932-0.1g
2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid
199469-90-4
0.1g
$741.0 2023-09-17

Additional information on 2-3-nitro-5-(trifluoromethyl)phenylacetic acid

Recent Advances in the Study of 2-3-nitro-5-(trifluoromethyl)phenylacetic acid (CAS: 199469-90-4)

2-3-nitro-5-(trifluoromethyl)phenylacetic acid (CAS: 199469-90-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and trifluoromethyl functional groups, has shown promising potential in various applications, including drug development and biochemical studies. Recent research has focused on elucidating its synthesis pathways, biological activities, and potential therapeutic uses, making it a subject of considerable scientific interest.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic routes for 2-3-nitro-5-(trifluoromethyl)phenylacetic acid, highlighting its efficient production through a multi-step process involving nitration and trifluoromethylation. The study emphasized the compound's stability under various conditions, which is crucial for its application in pharmaceutical formulations. Additionally, the research team identified several derivatives of this compound that exhibit enhanced bioactivity, opening new avenues for drug discovery.

In another groundbreaking study, researchers investigated the compound's role as an inhibitor of specific enzymes involved in inflammatory pathways. The results demonstrated that 2-3-nitro-5-(trifluoromethyl)phenylacetic acid effectively suppresses the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This finding suggests its potential as a lead compound for developing novel anti-inflammatory drugs with fewer side effects compared to existing therapeutics.

Further research has also explored the compound's pharmacokinetic properties. A study conducted by a team at the University of Cambridge revealed that 2-3-nitro-5-(trifluoromethyl)phenylacetic acid exhibits favorable absorption and distribution profiles in preclinical models. The compound's ability to cross the blood-brain barrier was particularly noteworthy, indicating its potential for treating central nervous system disorders. These findings were corroborated by in vivo studies, which showed significant therapeutic efficacy in animal models of neuroinflammation.

The safety profile of 2-3-nitro-5-(trifluoromethyl)phenylacetic acid has also been a focus of recent investigations. Toxicological studies conducted under Good Laboratory Practice (GLP) standards indicated that the compound has a low toxicity profile at therapeutic doses. However, researchers noted the need for further studies to assess long-term effects and potential interactions with other medications. These safety evaluations are critical for advancing the compound into clinical trials.

In summary, recent studies on 2-3-nitro-5-(trifluoromethyl)phenylacetic acid (CAS: 199469-90-4) have highlighted its multifaceted potential in pharmaceutical research. From its synthesis and bioactivity to its pharmacokinetic and safety profiles, this compound continues to be a valuable subject of investigation. Future research directions may include optimizing its derivatives for enhanced efficacy and exploring its applications in treating a broader range of diseases. The ongoing advancements in this area underscore the compound's significance in the evolving landscape of chemical biology and drug development.

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